molecular formula C5H2O4 B14283702 4,5-Dioxo-4,5-dihydrofuran-3-carbaldehyde CAS No. 124733-41-1

4,5-Dioxo-4,5-dihydrofuran-3-carbaldehyde

Cat. No.: B14283702
CAS No.: 124733-41-1
M. Wt: 126.07 g/mol
InChI Key: PPFSRDYMNUPJBQ-UHFFFAOYSA-N
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Description

4,5-Dioxo-4,5-dihydrofuran-3-carbaldehyde is an organic compound with the molecular formula C5H2O4 It is a derivative of furan, characterized by the presence of two oxo groups at the 4 and 5 positions and an aldehyde group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dioxo-4,5-dihydrofuran-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the oxidation of 4,5-dihydroxyfuran-3-carbaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dioxo-4,5-dihydrofuran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dioxo-4,5-dihydrofuran-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dioxo-4,5-dihydrofuran-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxo groups may also participate in redox reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxyfuran-3-carbaldehyde: A precursor in the synthesis of 4,5-Dioxo-4,5-dihydrofuran-3-carbaldehyde.

    4,5-Dioxo-4,5-dihydro-3-furancarboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

CAS No.

124733-41-1

Molecular Formula

C5H2O4

Molecular Weight

126.07 g/mol

IUPAC Name

4,5-dioxofuran-3-carbaldehyde

InChI

InChI=1S/C5H2O4/c6-1-3-2-9-5(8)4(3)7/h1-2H

InChI Key

PPFSRDYMNUPJBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=O)O1)C=O

Origin of Product

United States

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